7-[(3-methylpiperidin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a piperidine moiety attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions. One common method includes the condensation of 1,3-thiazol-2-amine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization to form the thiazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted multi-component reactions to enhance efficiency and yield . These methods are favored for their green chemistry approach, reducing the use of hazardous solvents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: 3-methylpiperidine in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of various substituted thiazolopyrimidines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular processes that are critical for cancer cell proliferation . The thiazolopyrimidine core is crucial for this binding, as it mimics the structure of natural substrates of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activity.
Thiazolo[3,2-a]pyrimidine derivatives: Compounds with variations in the substituents on the thiazole or pyrimidine rings.
Uniqueness
7-[(3-METHYLPIPERIDINO)METHYL]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolopyrimidine derivatives .
Properties
Molecular Formula |
C13H17N3OS |
---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
7-[(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H17N3OS/c1-10-3-2-4-15(8-10)9-11-7-12(17)16-5-6-18-13(16)14-11/h5-7,10H,2-4,8-9H2,1H3 |
InChI Key |
CCDJRWIOKZIJLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=O)N3C=CSC3=N2 |
Origin of Product |
United States |
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